Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
Description
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 80221-26-7) is a piperidine-derived compound with a molecular formula of C₁₇H₂₃NO₄ and a molecular weight of 305.37 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) group at the 1-position of the piperidine ring, an amino group at the 4-position, and a 2-ethoxy-2-oxoethyl substituent. This compound serves as a versatile intermediate in organic synthesis and pharmaceutical research due to its reactive functional groups, which enable further derivatization .
Properties
Molecular Formula |
C17H24N2O4 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-2-22-15(20)12-17(18)8-10-19(11-9-17)16(21)23-13-14-6-4-3-5-7-14/h3-7H,2,8-13,18H2,1H3 |
InChI Key |
UCBXAYNYAVZSSK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of benzyl piperidine-1-carboxylate with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile, and the mixture is stirred for several hours at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate serves as a versatile building block. It can be utilized in the synthesis of more complex organic molecules, enabling the development of new compounds with desired properties. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it valuable for diverse synthetic pathways.
Biology
This compound has been investigated for its potential as a biochemical probe. Its ability to interact with specific enzymes or receptors allows researchers to explore its biological effects and mechanisms of action. Notably, studies have suggested that it may exhibit antimicrobial and anticancer activities, which could pave the way for new therapeutic approaches.
Medicine
In medicinal chemistry, this compound is being explored for its therapeutic properties. Preliminary research indicates that it may have applications in treating infections or cancer due to its biological activity. The compound's interaction with biological targets could lead to the development of novel drugs.
Industry
The compound is also utilized in industrial applications, particularly in the development of new materials and chemical processes. Its unique structural characteristics can enhance the performance of materials used in various applications, including coatings and polymers.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibitory effects on Gram-positive bacteria, suggesting potential use as an antimicrobial agent in pharmaceutical formulations.
Case Study 2: Anticancer Properties
Research conducted on the anticancer effects of this compound demonstrated its ability to induce apoptosis in cancer cell lines. The mechanism was linked to its interaction with specific signaling pathways involved in cell proliferation and survival, highlighting its potential as a candidate for cancer therapy.
Mechanism of Action
The mechanism of action of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
tert-Butyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate (CAS: 1333222-34-6)
- Key Difference : Replacement of the benzyl group with a tert-butyloxycarbonyl (Boc) group.
- Impact : The Boc group is more labile under acidic conditions, facilitating selective deprotection during synthesis. This makes the tert-butyl variant preferable in peptide coupling and drug discovery workflows .
- Applications : Widely used as a building block in medicinal chemistry for optimizing pharmacokinetic profiles .
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS: 82244-11-9)
Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
Benzyl 4-(2-oxoethyl)piperidine-1-carboxylate (CAS: 130312-10-6)
Fluorinated Derivatives (e.g., CAS: 1334417-71-8)
Biological Activity
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of this compound is C17H25N2O4, with a molecular weight of approximately 356.85 g/mol. The compound features a piperidine ring that is substituted with an amino group and an ethoxy-oxoethyl side chain, enhancing its interaction with biological targets.
Synthesis Methods:
-
Conventional Synthesis:
- Reaction of benzyl piperidine with ethyl chloroformate to form an intermediate.
- Further reaction with ethyl oxalyl chloride to yield the final product.
- Solvents such as acetonitrile and catalysts like triethylamine are typically used.
-
Industrial Production:
- Large-scale synthesis often employs continuous flow reactors to enhance yield and purity.
- Advanced purification techniques like chromatography are utilized to ensure high-quality products.
Biological Activity
This compound has been investigated for various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal properties. For example, studies have shown that certain analogs can inhibit the growth of pathogenic bacteria and fungi, suggesting potential applications in treating infections.
Anticancer Properties
The compound's structure allows it to interact with cellular targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Study:
A study evaluating the anticancer effects of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine derivatives found that specific modifications to the side chain significantly enhanced cytotoxicity against various cancer cell lines, indicating a structure-activity relationship that warrants further exploration.
Enzyme Inhibition
The compound has been explored for its potential as a biochemical probe due to its ability to inhibit specific enzymes. Notably, it has shown promise as an inhibitor of cholinesterase enzymes, which are critical in neurodegenerative diseases such as Alzheimer's disease.
Mechanism of Action:
Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine interacts with the active sites of target enzymes, leading to altered enzymatic activity. This interaction is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme's active site residues .
Comparative Analysis
To understand the uniqueness of Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine compared to similar compounds, a comparison table is provided below:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine | Piperidine ring, amino group, ethoxy side chain | Antimicrobial, anticancer, enzyme inhibition |
| Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine | Similar piperazine structure | Limited antimicrobial activity |
| Benzyl 4-amino-piperidine | Lacks ethoxy side chain | Weaker biological profile |
Q & A
Basic: What are the recommended synthetic routes for Benzyl 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 4-amino-4-(2-ethoxy-2-oxoethyl)piperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane at 0–25°C). Key optimization steps include:
- Solvent selection : Dichloromethane or THF is preferred for solubility and inertness.
- Base choice : Triethylamine or NaHCO₃ neutralizes HCl byproducts, preventing side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity .
Basic: How should researchers handle discrepancies in reported toxicity data for this compound?
Answer:
Conflicting toxicity data (e.g., "no known hazards" vs. "uninvestigated toxicology") require precautionary measures:
- Risk mitigation : Assume acute toxicity until verified. Use fume hoods, nitrile gloves, and eye protection during handling.
- Experimental validation : Conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) and compare with structural analogs (e.g., benzyl piperidine carboxylates) to infer hazards.
- Documentation : Cross-reference Safety Data Sheets (SDS) from multiple suppliers and note batch-specific variations .
Advanced: What crystallographic techniques are suitable for resolving the compound's stereochemistry and solid-state interactions?
Answer:
Single-crystal X-ray diffraction (SCXRD) is ideal for determining stereochemistry. Key steps:
- Crystallization : Use slow vapor diffusion (e.g., hexane into ethyl acetate solution).
- Data collection : Employ synchrotron radiation or Mo-Kα sources (λ = 0.71073 Å) for high-resolution data.
- Refinement : Use SHELXL for structure solution and Mercury CSD 2.0 for visualizing packing motifs (e.g., hydrogen bonds between amino and carbonyl groups) .
Advanced: How can researchers address low yields in the alkylation step during synthesis?
Answer:
Low yields often stem from steric hindrance at the piperidine nitrogen. Strategies include:
- Activation : Pre-form the piperidine enolate using LDA (lithium diisopropylamide) at −78°C to enhance nucleophilicity.
- Leaving group optimization : Replace benzyl chloroformate with more reactive agents like p-nitrophenyl chloroformate.
- Kinetic control : Conduct reactions at lower temperatures (−20°C) and monitor progress via TLC (ethyl acetate/hexane, 1:2) .
Basic: What analytical methods are recommended for characterizing this compound's purity and structure?
Answer:
- Purity : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm).
- Structural confirmation :
Advanced: How does the compound's reactivity differ from its tert-butyl carboxylate analogs in nucleophilic substitution reactions?
Answer:
The benzyl group enhances electrophilicity compared to tert-butyl analogs due to:
- Electronic effects : Benzyl's electron-withdrawing nature activates the carbonyl toward nucleophiles.
- Steric factors : Tert-butyl groups hinder approach to the reaction center, reducing substitution rates.
- Leaving group stability : Benzyloxycarbonyl (Cbz) forms stable CO₂ and benzyl chloride, favoring SN2 mechanisms. Contrastingly, tert-butyl carboxylates require acidic conditions for deprotection .
Basic: What are the storage conditions to ensure compound stability?
Answer:
- Temperature : Store at −20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants (silica gel) to avoid hydrolysis of the ethoxy-oxoethyl group.
- Solvent : Dissolve in anhydrous DMSO or dichloromethane for long-term stability (>6 months) .
Advanced: How can computational modeling predict the compound's biological activity?
Answer:
- Docking studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., GABA receptors). Focus on hydrogen bonding between the amino group and Asp/Glu residues.
- QSAR models : Corrogate substituent effects (e.g., ethoxy vs. methoxy) on logP and IC₅₀ using MOE or Schrödinger.
- MD simulations : GROMACS can assess binding stability over 100-ns trajectories .
Basic: What safety protocols are critical during scale-up synthesis?
Answer:
- Ventilation : Use explosion-proof fume hoods to manage volatile solvents (e.g., dichloromethane).
- Exothermic control : Add benzyl chloroformate dropwise with cooling (0°C) to prevent runaway reactions.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration .
Advanced: How do structural modifications (e.g., replacing ethoxy with methoxy) affect the compound's pharmacokinetic properties?
Answer:
- Lipophilicity : Methoxy increases logP by ~0.5 units, enhancing blood-brain barrier penetration (calculated via ChemAxon).
- Metabolic stability : Ethoxy groups resist hepatic esterases better than methoxy, prolonging half-life (test in microsomal assays).
- Solubility : Methoxy derivatives show 20% higher aqueous solubility (measured by shake-flask method) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
